molecular formula C33H48O7 B1246151 globostellatic acid C

globostellatic acid C

Cat. No.: B1246151
M. Wt: 556.7 g/mol
InChI Key: DIBFODPMNNITET-MYCFXNEXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Globostellatic acid C is a tricyclic triterpenoid of the isomalabaricane group. It has a role as an antineoplastic agent and a metabolite. It is a tricyclic triterpenoid, an acetate ester, an enone, an ether and an oxo monocarboxylic acid. It is a conjugate acid of a globostellatate C(1-).

Scientific Research Applications

Cytotoxic Properties

Globostellatic acids, including globostellatic acid C, have been identified for their cytotoxic properties. Research has shown that these compounds, isolated from marine sponges like Stelletta globostellata, exhibit cytotoxicity against murine leukemia cells, with IC50 values ranging from 0.1 to 0.46 microgram/mL (Ryu, Matsunaga, & Fusetani, 1996). Additionally, novel isomalabaricane triterpenes, related to globostellatic acids, have been discovered in Rhabdastrella globostellata and found to selectively inhibit proliferation of human umbilical vein endothelial cells (HUVECs) (Aoki et al., 2007).

Anti-Angiogenic Properties

Research has also focused on the synthesis of globostellatic acid derivatives for their potential anti-angiogenic effects. A study achieved concise synthesis of BC-ring model compounds of globostellatic acid, demonstrating moderate selective anti-proliferative activity against HUVECs (Kotoku, Tamada, Hayashi, & Kobayashi, 2008).

Cancer Cell Line Selectivity

Isomalabaricane triterpenes, including globostellatic acids, were isolated from Rhabdastrella globostellata and tested against various cancer cell lines. These compounds showed selective activity towards the mouse lymphoma cell line L5178Y (Fouad et al., 2006).

Properties

Molecular Formula

C33H48O7

Molecular Weight

556.7 g/mol

IUPAC Name

(3Z,3aS,5aR,6R,7R,9aR,9bS)-7-acetyloxy-3-[(3E,5E,7E)-10-hydroxy-9-methoxy-6,10-dimethylundeca-3,5,7-trien-2-ylidene]-3a,6,9a-trimethyl-2-oxo-1,4,5,5a,7,8,9,9b-octahydrocyclopenta[a]naphthalene-6-carboxylic acid

InChI

InChI=1S/C33H48O7/c1-20(13-14-26(39-9)30(4,5)38)11-10-12-21(2)28-23(35)19-25-31(6)18-16-27(40-22(3)34)33(8,29(36)37)24(31)15-17-32(25,28)7/h10-14,24-27,38H,15-19H2,1-9H3,(H,36,37)/b12-10+,14-13+,20-11+,28-21+/t24-,25+,26?,27-,31+,32+,33-/m1/s1

InChI Key

DIBFODPMNNITET-MYCFXNEXSA-N

Isomeric SMILES

C/C(=C\C=C\C(=C\1/C(=O)C[C@@H]2[C@@]1(CC[C@@H]3[C@@]2(CC[C@H]([C@]3(C)C(=O)O)OC(=O)C)C)C)\C)/C=C/C(C(C)(C)O)OC

Canonical SMILES

CC(=CC=CC(=C1C(=O)CC2C1(CCC3C2(CCC(C3(C)C(=O)O)OC(=O)C)C)C)C)C=CC(C(C)(C)O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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